![molecular formula C19H16N2O2 B1223281 4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1223281.png)
4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
4-phenoxy-N-(pyridin-2-ylmethyl)benzamide is a member of the class of benzamides obtained by formal condensation of the carboxy group of 4-phenoxybenzoic acid with the amino group of (pyridin-2-yl)methylamine. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor. It is a member of benzamides, an aromatic ether and a member of pyridines.
Scientific Research Applications
Corrosion Inhibition
4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide derivatives, specifically 4-(4-((Pyridin-2-yl)methyleneamino)phenoxy)-N-((pyridin-2-yl)methylene)benzenamine (PMB), have been studied for their corrosion inhibitive performances on mild steel in acidic environments. Their effectiveness is attributed to the formation of protective films on the steel surfaces, with the molecular configuration playing a significant role in their inhibitory behavior (Murmu, Saha, Murmu, & Banerjee, 2019).
Luminescent Properties
Compounds structurally similar to 4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide have been explored for their aggregation enhanced emission (AEE) properties. These compounds demonstrate luminescent behavior in both solution and solid state, exhibiting multi-stimuli-responsive properties that are dependent on the solvent's polarity (Srivastava et al., 2017).
Crystal Structure Analysis
The crystal structure of 4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide derivatives has been a subject of study. The orientation of the pyridine ring in relation to the benzene ring is a key feature in these analyses, with different orientations observed in various molecules (Artheswari, Maheshwaran, & Gautham, 2019).
Inhibitors of Vascular Endothelial Growth Factor Receptor-2
Some derivatives of 4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. These compounds demonstrate robust in vivo efficacy in tumor models (Borzilleri et al., 2006).
Metabolism Studies in Antineoplastic Agents
The metabolism of compounds related to 4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide has been examined in chronic myelogenous leukemia patients. These studies focus on the main metabolic pathways and the identification of primary metabolites (Gong, Chen, Deng, & Zhong, 2010).
Histone Deacetylase Inhibition
Some analogues of 4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide have been discovered as histone deacetylase inhibitors, with potential implications in cancer treatment. Their selectivity and biological evaluations indicate promising anticancer properties (Zhou et al., 2008).
properties
Molecular Formula |
C19H16N2O2 |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
4-phenoxy-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H16N2O2/c22-19(21-14-16-6-4-5-13-20-16)15-9-11-18(12-10-15)23-17-7-2-1-3-8-17/h1-13H,14H2,(H,21,22) |
InChI Key |
HVLSCZSVTCNAQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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